2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid
Overview
Description
“2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 933191-25-4 and a molecular weight of 202.17 . It is a solid substance that should be stored in an inert atmosphere at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing substituted pyridines. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives, including 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds exhibit promising antioxidant activities, which are influenced by the attached alkyl fragment. Synthesis techniques have been explored to produce these compounds with good yields, further demonstrating their potential in pharmacological applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Novel Synthesis Methods
Innovative synthetic methods have been developed for creating derivatives of pyrimidines, highlighting the versatility and efficiency of these processes. These methods have opened new avenues for the preparation of compounds with a wide range of substituents, showcasing the adaptability and potential of pyrimidine derivatives in various scientific applications (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Complex Formation with Metals
Research has also explored the formation of metal complexes with pyrimidine derivatives. These studies have provided insights into the thermal, spectroscopic, and structural properties of such complexes, which could be pivotal in developing new materials and applications in the field of chemistry and materials science (Świderski et al., 2019).
Antitumor Agents
Pyrimidine derivatives have shown potential as antitumor agents, with certain compounds exhibiting dual inhibitory activity against dihydrofolate reductase and thymidylate synthase. This highlights their potential in the development of new antitumor therapies (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Spectroscopic and Mass Spectrometry Studies
The study of N-(pyrimidin-2-yl)amino acids and their derivatives using spectroscopic and mass spectrometry techniques has provided valuable insights into their structural properties. This research is fundamental in understanding the behavior and properties of these compounds under various conditions (Plaziak, Spychała, & Golankiewicz, 1991).
Safety and Hazards
The compound is associated with the GHS07 hazard pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyrimidine derivatives are known to influence various biochemical pathways, leading to their diverse biological and pharmaceutical activities .
Result of Action
Pyrimidine derivatives are known to have antimicrobial, antiviral, antitumor, and antifibrotic effects .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The compound’s interaction with these enzymes can inhibit their activity, thereby affecting collagen production. Additionally, this compound has shown potential in modulating the activity of other proteins and biomolecules involved in fibrosis and other cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In hepatic stellate cells, for instance, the compound has been shown to inhibit collagen production, which is a key factor in the development of fibrosis . This inhibition is achieved through the downregulation of collagen type I alpha 1 (COL1A1) protein expression. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thereby reducing collagen synthesis . This inhibition is crucial for its anti-fibrotic effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen production without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with collagen prolyl 4-hydroxylases is a key aspect of its metabolic role, as it affects collagen synthesis and, consequently, tissue fibrosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and optimize its delivery in clinical settings .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZRCCJSITGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694267 | |
Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933191-25-4 | |
Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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